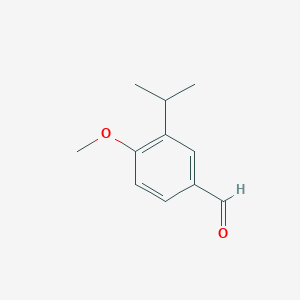

3-Isopropyl-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUXMXNLUOSZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432515 | |

| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31825-29-3 | |

| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 3-Isopropyl-4-methoxybenzaldehyde"

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing this compound, a key intermediate in the pharmaceutical and flavor industries. We delve into the mechanistic underpinnings of various synthetic routes, with a primary focus on electrophilic aromatic substitution, particularly the Vilsmeier-Haack reaction. This document offers detailed, field-proven protocols, comparative analyses of different synthetic strategies, and robust troubleshooting guides. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis, characterization, and scale-up.

Introduction: Significance and Synthetic Landscape

This compound (CAS No: 31825-29-3), also known as 4-formyl-2-isopropylanisole, is an aromatic aldehyde of significant interest.[1] Its molecular structure, featuring an aldehyde group ortho to an isopropyl substituent and para to a methoxy group, makes it a versatile precursor for more complex molecular targets. This compound serves as a critical building block in the synthesis of various biologically active molecules and is noted for its potential to inhibit enzymes like aromatase.[2]

The primary challenge in synthesizing this molecule lies in achieving regioselective formylation on the electron-rich anisole ring, directing the aldehyde group to the position ortho to the bulky isopropyl group. This guide explores the most effective and reliable methods to achieve this transformation, balancing yield, scalability, and safety.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on the formylation of 2-isopropylanisole. Several classical and modern organic reactions can be employed for this purpose.

The Vilsmeier-Haack Reaction

This is arguably the most effective and widely used method for this specific transformation. The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium species known as the Vilsmeier reagent.[3]

Causality and Mechanistic Insight: The methoxy group of the starting material, 2-isopropylanisole, is a strong activating, ortho-para directing group. The isopropyl group, while also ortho-para directing, is less activating and provides significant steric hindrance. The Vilsmeier-Haack reaction is highly sensitive to the electronic effects of the substituents, leading to preferential formylation at the electron-rich position para to the methoxy group, which is also ortho to the isopropyl group. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent is attacked by the aromatic ring.[4]

Caption: Rieche formylation reaction mechanism.

While effective, the toxicity and handling difficulties associated with DCME and strong Lewis acids make this method less favorable than the Vilsmeier-Haack approach.

Other Formylation Methods

-

Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system (AlCl₃/CuCl). [5][6]It is generally restricted to simple alkylbenzenes and is less suitable for substituted phenols or ethers like 2-isopropylanisole. [5][7]* Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formyl source and is typically employed for the ortho-formylation of phenols. [8][9]Its application to phenolic ethers is less common and often inefficient. [10][11]

Oxidation of 3-Isopropyl-4-methoxybenzyl Alcohol

An alternative, two-step approach involves first synthesizing the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. While this route adds a step, it can be advantageous if the precursor alcohol is readily available or if direct formylation proves problematic. A variety of mild oxidizing agents can be used for the second step, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to avoid over-oxidation to the carboxylic acid. [12][13][14]

Comparative Analysis of Primary Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and cost. The following table provides a comparative summary.

| Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | 85-95% [15] | High yield, good regioselectivity, scalable, readily available reagents. | POCl₃ is corrosive and water-sensitive. |

| Rieche Formylation | DCME, TiCl₄ | 70-90% | High reactivity, effective for many electron-rich arenes. | DCME is a carcinogen, TiCl₄ is highly corrosive, potential for side reactions. [16] |

| Oxidation | e.g., MnO₂, PCC | >90% (oxidation step) | Mild conditions for the oxidation step, avoids harsh formylating agents. | Two-step process, requires synthesis of the precursor alcohol. |

Recommended Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a self-validating system, designed for high yield and purity. It is based on established and verified procedures. [15]

Materials and Equipment

| Reagent | Formula | M. Wt. | Quantity | Moles |

| 2-Isopropylanisole | C₁₀H₁₄O | 150.22 | 859 g | 5.85 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1584 mL | 20.46 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1654 mL (2690 g) | 17.54 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~16 L | - |

| Saturated NaHCO₃ (aq) | - | - | ~4 L | - |

| Saturated NaCl (aq) | - | - | ~4 L | - |

Equipment: 5L three-necked round-bottom flask, mechanical stirrer, heating mantle, dropping funnel, condenser, inert gas line (Nitrogen or Argon), large jacketed reactor for quenching.

Step-by-Step Procedure

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

-

Reaction Setup: Assemble the 5L three-necked flask with a mechanical stirrer and establish an inert gas atmosphere.

-

Reagent Addition: Charge the flask with 2-isopropylanisole (859 g, 5.85 mol) and dimethylformamide (1584 mL, 20.46 mol).

-

Heating and POCl₃ Addition: Heat the mixture to 80°C. Once the temperature is stable, begin the slow, dropwise addition of phosphorus oxychloride (2690 g, 17.54 mol). The addition should take approximately 3 hours, maintaining the internal temperature between 80°C and 90°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C for about 16 hours. The reaction progress should be monitored by HPLC to confirm the complete consumption of the starting material.

-

Quenching: Pre-cool a 30L jacketed reactor containing deionized water (10 L) to 0-5°C. Carefully and slowly add the reaction mixture to the cold water over approximately 3 hours to quench the reaction.

-

Extraction: Add ethyl acetate (12 L) to the quenched mixture and stir vigorously. Allow the layers to separate, then collect the organic phase. Extract the aqueous phase with an additional portion of ethyl acetate (4 L).

-

Washing: Combine all organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (4 L) and saturated aqueous sodium chloride (4 L).

-

Isolation: Remove the ethyl acetate by distillation under reduced pressure to yield the final product. The expected yield is approximately 881 g (86.5%). [15]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical.

-

Appearance: Typically a clear to pale yellow oil.

-

Molecular Formula: C₁₁H₁₄O₂ [17]* Molecular Weight: 178.23 g/mol [17]* ¹H NMR (CDCl₃): Peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, methoxy group protons (~3.9 ppm), isopropyl methine proton (~3.4 ppm), and isopropyl methyl protons (~1.2 ppm).

-

¹³C NMR (CDCl₃): Peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons, methoxy carbon, and isopropyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 178.10. [18]* Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.

Safety and Handling

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

2-Isopropylanisole & DMF: These are flammable liquids and should be handled away from ignition sources.

-

General Precautions: The quenching process is highly exothermic and must be done slowly and with efficient cooling to prevent a runaway reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Moisture in reagents or glassware. 3. Impure starting materials. | 1. Ensure temperature is maintained at 80°C and monitor by HPLC until starting material is consumed. 2. Use anhydrous solvents and flame-dry glassware. 3. Purify starting materials before use. |

| Formation of Dark Tar-like Byproducts | 1. Reaction temperature was too high. 2. POCl₃ was added too quickly. | 1. Maintain strict temperature control (80-90°C). 2. Ensure slow, controlled addition of POCl₃ to manage the exotherm. |

| Difficult Emulsion during Work-up | 1. Insufficient mixing or inefficient separation. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Allow adequate time for layers to separate fully. Centrifugation may be used for small-scale reactions. |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Vilsmeier-Haack reaction using 2-isopropylanisole as the starting material. This method offers superior yields, scalability, and regiocontrol compared to other formylation techniques. By adhering to the detailed protocol and safety guidelines presented in this guide, researchers and chemical professionals can consistently produce high-purity material for downstream applications.

References

-

Wikipedia. (2023). Duff reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Mohammed, S. I., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier-Haack Acetylation and Formylation with Anisole. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2022). Rieche formylation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier-Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O2). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethoxy-4-[(isopropyl)-oxy]-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chegg.com. (2017). Solved In this experiment, you will prepare the Grignard. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Brainly.com. (2023). p-Methoxybenzaldehyde can be prepared from anisole using the Gatterman-Koch formylation. Retrieved from [Link]

-

Filo. (2025). p methoxybenzaldehyde can be prepared from anisole using the Gatterman Ko... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of aldehydes from Grignard reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

-

Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

-

Reddit. (2015). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight?. Retrieved from [Link]

-

Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. Retrieved from [Link]

-

Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-31. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of chlorodiisopropylphosphine. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

ResearchGate. (n.d.). Effect of solvent on oxidation of 4-methoxy benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol. Retrieved from [Link]

-

ACS Publications. (2004). The Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

-

International Journal of Advanced Scientific Research and Management. (2018). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound - CAS:31825-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 31825-29-3 | GBA82529 [biosynth.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. orgosolver.com [orgosolver.com]

- 7. brainly.com [brainly.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-ISOPROPYL-4-METHOXYBENZOALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 16. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 17. This compound | C11H14O2 | CID 9898990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

Characterization of 3-Isopropyl-4-methoxybenzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive characterization of 3-Isopropyl-4-methoxybenzaldehyde (CAS No. 31825-29-3), a key aromatic aldehyde with applications in the pharmaceutical and fragrance industries. This document details the synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity of the compound. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices and provides validated protocols for its synthesis and analysis. All data is supported by authoritative references to ensure scientific integrity.

Introduction

This compound, also known as 4-methoxy-3-propan-2-ylbenzaldehyde, is a substituted benzaldehyde featuring an isopropyl group ortho to the formyl group and a methoxy group in the para position.[1] Its molecular structure contributes to a unique combination of steric and electronic properties that influence its reactivity and potential applications. In the pharmaceutical field, it has been identified as a potent inhibitor of aromatase, an enzyme involved in estrogen synthesis, suggesting its potential in therapeutic areas.[2] Furthermore, its aromatic nature lends itself to use as an intermediate in the synthesis of complex fragrances and flavoring agents.[3] This guide serves as a detailed resource for researchers and professionals in drug development and chemical synthesis, providing a thorough understanding of this versatile molecule.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is achieved through the formylation of 2-isopropylanisole. Several classical formylation methods are theoretically possible, including the Gattermann-Koch, Reimer-Tiemann, and Duff reactions.[4][5][6] However, the Vilsmeier-Haack reaction offers a reliable and high-yielding approach for this specific transformation.[7][8][9][10][11]

Recommended Synthetic Protocol: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[8][9] The electron-donating nature of the methoxy and isopropyl groups on the starting material, 2-isopropylanisole, activates the aromatic ring for electrophilic substitution, making this an ideal synthetic route.

Experimental Workflow:

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a multi-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add 1-isopropyl-2-methoxybenzene (1.0 eq) and dimethylformamide (3.5 eq). Heat the mixture to 80°C.

-

Formylation: Slowly add phosphorus oxychloride (3.0 eq) dropwise to the heated mixture, maintaining the temperature between 80°C and 90°C. The reaction mixture will darken in color. Stir the reaction at 80°C for approximately 16 hours. Monitor the reaction progress by HPLC to confirm the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture and slowly quench by adding it to ice-water or by adding ice-water to the reaction mixture. This step is highly exothermic and should be performed with caution.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 31825-29-3 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not explicitly found, but expected to be >200°C | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | - |

Spectroscopic Data

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Aldehydic proton (-CHO) |

| ~7.70 | d | 1H | Aromatic proton (H-2) |

| ~7.65 | dd | 1H | Aromatic proton (H-6) |

| ~6.95 | d | 1H | Aromatic proton (H-5) |

| ~3.90 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.40 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~1.25 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~191.0 | Aldehydic carbon (-CHO) |

| ~164.0 | Aromatic carbon (C-4) |

| ~131.0 | Aromatic carbon (C-6) |

| ~130.0 | Aromatic carbon (C-2) |

| ~128.0 | Aromatic carbon (C-1) |

| ~126.0 | Aromatic carbon (C-3) |

| ~111.0 | Aromatic carbon (C-5) |

| ~55.5 | Methoxy carbon (-OCH₃) |

| ~26.0 | Isopropyl methine carbon (-CH(CH₃)₂) |

| ~22.5 | Isopropyl methyl carbons (-CH(CH₃)₂) |

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (isopropyl) |

| ~2840, ~2740 | Medium (doublet) | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch (aryl ether) |

| ~815 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted benzene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 178

-

M-1: m/z = 177 (loss of H from the aldehyde)

-

M-15: m/z = 163 (loss of a methyl group from the isopropyl moiety)

-

M-29: m/z = 149 (loss of the CHO group)

-

M-43: m/z = 135 (loss of the isopropyl group)

Caption: Predicted mass fragmentation pathway.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, 3-isopropyl-4-methoxybenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (3-isopropyl-4-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions at the Carbonyl Carbon

As an aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[12][13][14] It can also participate in various condensation reactions:

-

Wittig Reaction: Reaction with a phosphorus ylide will form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

-

Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium salt will yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[15][16][17][18][19]

Applications

Pharmaceutical Intermediate

This compound has been identified as an inhibitor of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis.[2] This property makes it a valuable lead compound for the development of drugs targeting hormone-dependent cancers, such as breast cancer.

Fragrance and Flavor Industry

Aromatic aldehydes are widely used in the fragrance and flavor industry.[14][20] While specific details on the olfactory profile of this compound are not extensively documented in the public domain, its structure suggests it may possess a sweet, floral, and slightly fruity aroma, making it a potential intermediate in the synthesis of novel fragrance compounds.[3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound. The Vilsmeier-Haack reaction stands out as a robust method for its synthesis. While experimental spectroscopic data is not widely available, the predicted data herein provides a solid foundation for its identification and characterization. Its demonstrated activity as an aromatase inhibitor and its potential in the fragrance industry highlight its significance as a valuable chemical intermediate. Further research into its biological activities and olfactory properties is warranted.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O2). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]

-

Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]

-

Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

-

Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2022, January 14). Internal Cannizzaro Reaction | Mechanism [Video]. Labile Education. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethoxy-4-[(isopropyl)-oxy]-benzaldehyde. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

CHEMCA. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016, September 22). Duff Reaction. Retrieved from [Link]

-

Scribd. (n.d.). 14 - The Reimer-Tiemann Reaction. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). EP3919044A1 - Composition and method for improving fragrance intensity with isopropyl myristate.

- Google Patents. (n.d.). US5294744A - Formylation process for aromatic aldehydes.

-

Open Research@CSIR-NIScPR. (2023, May 31). Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 3-Isopropylbenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C11H14O2 | CID 9898990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31825-29-3 | GBA82529 [biosynth.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 14. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 18. byjus.com [byjus.com]

- 19. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 20. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-4-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-isopropyl-4-methoxybenzaldehyde, a key intermediate in various synthetic applications, including pharmaceuticals and fragrance development. This document is intended for researchers, scientists, and drug development professionals, offering both predictive analysis based on established principles and practical, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar substituted benzaldehyde derivatives.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic aldehyde featuring both an electron-donating methoxy group and a moderately electron-donating isopropyl group on the benzene ring.[1] The precise arrangement of these substituents significantly influences the molecule's electronic and, consequently, its spectroscopic properties. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted spectroscopic approach. This guide will delve into the theoretical and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale and Key Features |

| Aldehyde C-H Stretch | 2850-2880 and 2750-2780 | Two distinct bands are characteristic of the C-H bond of an aldehyde.[2][3] The lower frequency band is particularly diagnostic. |

| Aromatic C-H Stretch | 3000-3100 | This absorption is typical for C-H bonds on a benzene ring. |

| Aliphatic C-H Stretch | 2850-3000 | These bands arise from the C-H bonds of the isopropyl group. |

| Carbonyl (C=O) Stretch | ~1690-1705 | The conjugation of the carbonyl group with the aromatic ring is expected to lower the stretching frequency from that of a saturated aldehyde (~1730 cm⁻¹).[3] The electron-donating nature of the methoxy and isopropyl groups may further decrease this frequency. |

| Aromatic C=C Stretch | 1580-1610 and 1450-1500 | Multiple bands are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| C-O Stretch (Aryl Ether) | 1230-1270 (asymmetric) and 1020-1060 (symmetric) | These absorptions are due to the stretching of the C-O bond of the methoxy group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This method is ideal for acquiring a rapid and high-quality IR spectrum of a liquid or solid sample with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. A background spectrum of the clean, empty ATR crystal should be acquired.

-

Sample Application: Place a small amount of solid this compound or a single drop if it is in liquid form directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is typically sufficient to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent, such as isopropanol or acetone, and a soft tissue after the analysis.[4]

Visualization of Key IR-Active Functional Groups

Caption: Key IR-active functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Predicted ¹H NMR Spectroscopic Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[5][6] |

| Aromatic (H-2) | ~7.6 | Doublet (d) | 1H | This proton is ortho to the aldehyde group and meta to the methoxy group, leading to deshielding. |

| Aromatic (H-5) | ~6.9 | Doublet (d) | 1H | This proton is ortho to the methoxy group, experiencing a strong shielding effect.[7] |

| Aromatic (H-6) | ~7.5 | Doublet of doublets (dd) | 1H | This proton is ortho to the isopropyl group and meta to the aldehyde group. |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | Protons of a methoxy group on an aromatic ring typically resonate in this region. |

| Isopropyl (-CH(CH₃)₂) | ~3.3 | Septet (sept) | 1H | This proton is split by the six equivalent methyl protons. |

| Isopropyl (-CH(CH₃)₂) | ~1.2 | Doublet (d) | 6H | The six equivalent methyl protons are split by the single methine proton. |

Predicted ¹³C NMR Spectroscopic Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-CHO) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region.[3][8] |

| Aromatic (C-4, attached to -OCH₃) | 160 - 165 | The carbon atom attached to the electron-donating methoxy group is significantly shielded. |

| Aromatic (C-3, attached to -CH(CH₃)₂) | 140 - 145 | The carbon atom attached to the isopropyl group. |

| Aromatic (C-1, attached to -CHO) | 130 - 135 | The carbon atom attached to the aldehyde group. |

| Aromatic (C-6) | 128 - 132 | Aromatic carbon chemical shifts are influenced by the substitution pattern. |

| Aromatic (C-2) | 125 - 129 | |

| Aromatic (C-5) | 110 - 115 | This carbon, ortho to the methoxy group, will be significantly shielded. |

| Methoxy (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| Isopropyl (-CH(CH₃)₂) | 25 - 30 | The methine carbon of the isopropyl group. |

| Isopropyl (-CH(CH₃)₂) | 20 - 25 | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner. The spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity and resolution.[7]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase corrected and the chemical shift scale calibrated to the TMS signal. Integration of the ¹H NMR signals will provide the relative ratios of the different types of protons.[7]

Visualization of ¹H NMR Environments and Couplings

Caption: Predicted ¹H NMR chemical environments and key spin-spin couplings.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used for structural confirmation.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Plausible Origin |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular ion (M⁺) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of a hydrogen radical from the aldehyde ([M-H]⁺)[9][10] |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of a methyl radical from the isopropyl group ([M-CH₃]⁺) |

| 149 | [C₁₀H₁₃O]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

| 135 | [C₉H₁₁O]⁺ | Loss of the isopropyl group ([M-C₃H₇]⁺) |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation, a common fragment for benzaldehyde derivatives[9] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the carbonyl group[10] |

Visualization of Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The unambiguous structural characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. The predictive data and experimental protocols outlined in this guide serve as a robust framework for researchers in the synthesis, quality control, and application of this important chemical compound.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.

- Filo. (2025). Mass fragmentation in benzaldehyde.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry.

- PubChem. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C11H14O2).

- Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.

- (n.d.). Table of Characteristic IR Absorptions.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Chegg. (2021). Solved: 1. Study the NMR spectrum of iso-propylbenzene, cumene (C9H12)....

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029).

- Sigma-Aldrich. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde AldrichCPR.

- Chegg. (2019). Solved: 2. The 'H nmr spectrum of isopropylbenzene is shown....

- (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- SpectraBase. (n.d.). 3,5-Dimethoxy-4-[(isopropyl)-oxy]-benzaldehyde.

- PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum.

- NIST WebBook. (n.d.). Benzaldehyde, 4-(1-methylethyl)-.

- Chegg. (2022). Solved: The infrared (IR) spectrum of 4-methoxybenzaldehyde B....

- mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde.

- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.

- NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-.

- FooDB. (2010). Showing Compound 4-Methoxybenzaldehyde (FDB000872).

- NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.

- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.

- NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-.

Sources

- 1. This compound | C11H14O2 | CID 9898990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

"3-Isopropyl-4-methoxybenzaldehyde reaction intermediates"

An In-depth Technical Guide to the Reaction Intermediates of 3-Isopropyl-4-methoxybenzaldehyde

Introduction: The Versatile Aromatic Aldehyde

This compound, a substituted benzaldehyde derivative, is a significant building block in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its structure, featuring an electron-donating methoxy group and a moderately bulky isopropyl group ortho to the formyl substituent, dictates its reactivity and the nature of the intermediates formed during chemical transformations. Understanding these transient species is paramount for researchers and drug development professionals to optimize reaction pathways, control product selectivity, and elucidate complex mechanisms. This guide provides a detailed exploration of the core reaction intermediates encountered during the synthesis and subsequent reactions of this compound.

Compound Properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-3-(1-methylethyl)benzaldehyde[3] |

| CAS Number | 31825-29-3[1][3][4] |

| Molecular Formula | C₁₁H₁₄O₂[3][4][5] |

| Molecular Weight | 178.23 g/mol [1][3][4] |

Part 1: The Synthesis Pathway and its Electrophilic Intermediate

The most common industrial synthesis of this compound involves the formylation of an electron-rich aromatic precursor, 2-isopropylanisole (1-isopropyl-2-methoxybenzene). The Vilsmeier-Haack reaction is a preferred method for this transformation, prized for its use of mild and accessible reagents.[6][7]

The Vilsmeier-Haack Reaction: Formation of the Chloroiminium Ion

The key to the Vilsmeier-Haack reaction is the in-situ formation of a potent electrophilic intermediate, the Vilsmeier reagent, which is a substituted chloroiminium ion.[8][9] This reagent is generated from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[8]

The mechanism involves the attack of the amide oxygen on the phosphorus atom of POCl₃, followed by elimination to form the highly electrophilic chloroiminium ion. This ion is the active formylating agent that attacks the electron-rich aromatic ring of 2-isopropylanisole. The aromatic ring, activated by the methoxy group, undergoes electrophilic aromatic substitution, leading to an iminium ion intermediate.[8] This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

The following protocol is adapted from established industrial synthesis methods.[6]

-

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer under an inert gas atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Charge the flask with 1-isopropyl-2-methoxybenzene (1.0 eq) and N,N-dimethylformamide (3.5 eq).

-

Heating: Heat the mixture to 80 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the reaction temperature between 80 °C and 90 °C.

-

Reaction: Stir the reaction mixture at 80 °C for approximately 16 hours. Monitor the reaction progress by HPLC to confirm the complete conversion of the starting material.

-

Quenching: Upon completion, cool the reaction mixture and quench it by slowly adding it to ice water pre-cooled to 0-5 °C.

-

Extraction: Add ethyl acetate to the quenched mixture and stir. Separate the organic phase and extract the aqueous phase with additional ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

-

Isolation: Remove the ethyl acetate via distillation under reduced pressure to afford the crude this compound.

Part 2: Reactions of the Aldehyde and Key Intermediates

The aldehyde functional group of this compound is the hub of its reactivity. Lacking α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it readily participates in a variety of other transformations, each characterized by unique intermediates.

The Cannizzaro Reaction: Disproportionation via Hydride Transfer

In the presence of a strong base, aldehydes without α-hydrogens undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[10][11] Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[10][12]

The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This forms a tetrahedral, doubly charged anionic intermediate.[12] This intermediate is unstable and collapses, reforming the carbonyl and transferring a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule.[10][12] This intermolecular hydride transfer is the rate-determining step and the defining feature of the reaction, resulting in the formation of a carboxylate and an alkoxide, which then exchanges a proton with the solvent to yield the final alcohol product.[12]

The Perkin Reaction: Condensation to Cinnamic Acids

The Perkin reaction is a condensation reaction that produces α,β-unsaturated aromatic acids, commonly known as cinnamic acids, from aromatic aldehydes.[13][14] The reaction involves heating the aldehyde with an acid anhydride and the alkali salt of the corresponding acid (which acts as a base catalyst).[13][15]

The mechanism begins with the deprotonation of the acid anhydride at the α-carbon by the base catalyst (e.g., acetate) to form a resonance-stabilized enolate ion.[16][17] This enolate intermediate then acts as the nucleophile, attacking the carbonyl carbon of this compound. The resulting tetrahedral alkoxide intermediate undergoes subsequent steps involving intramolecular acyl transfer and elimination to yield the unsaturated product.[15][17]

The Wittig Reaction: Alkene Synthesis via an Oxaphosphetane

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[18][19] This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific location.

The reaction proceeds through a cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate known as an oxaphosphetane.[18][20] Earlier mechanistic proposals suggested a zwitterionic betaine intermediate, but the direct formation of the oxaphosphetane via a [2+2] cycloaddition is now widely accepted.[19][21] This cyclic intermediate is unstable and rapidly fragments, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[20][22]

Claisen-Schmidt Condensation: Reaction with Enolates

While this compound cannot form an enolate, it can serve as the electrophilic partner in a crossed aldol condensation, specifically a Claisen-Schmidt condensation, with another carbonyl compound that possesses α-hydrogens (e.g., acetophenone or acetone).

In this reaction, a base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of this compound, which is highly susceptible to nucleophilic attack due to the absence of steric hindrance from α-substituents.[23][24] This attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated to give a β-hydroxy carbonyl compound (the aldol addition product).[24] Under typical reaction conditions (heat), this intermediate readily dehydrates to form the final α,β-unsaturated carbonyl compound.[23]

Summary of Key Intermediates

| Reaction | Key Intermediate(s) | Type of Transformation |

|---|---|---|

| Vilsmeier-Haack | Chloroiminium Ion (Vilsmeier Reagent) | Electrophilic Aromatic Substitution |

| Cannizzaro | Tetrahedral Dianion | Redox Disproportionation |

| Perkin | Anhydride Enolate | Condensation |

| Wittig | Oxaphosphetane | Olefination / Cycloaddition |

| Claisen-Schmidt | Enolate Ion (from partner), Tetrahedral Alkoxide | Condensation |

Conclusion

The reaction intermediates of this compound are diverse, reflecting the versatility of the aromatic aldehyde functional group. From the potent electrophilic chloroiminium ion that forges its aromatic structure, to the nucleophilic enolates and ylides that attack its carbonyl carbon, each transient species represents a critical juncture in a synthetic pathway. A thorough understanding of the formation and fate of these intermediates—the tetrahedral anion in the Cannizzaro, the oxaphosphetane in the Wittig, and the enolate in the Perkin and Claisen-Schmidt reactions—is essential for chemists aiming to harness this molecule's full potential in research and development. This knowledge enables precise control over reaction outcomes, paving the way for the efficient and targeted synthesis of complex molecules.

References

-

Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Rieche formylation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Labile Education. (2022). Internal Cannizzaro Reaction | Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O2). Retrieved from [Link]

-

SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethoxy-4-[(isopropyl)-oxy]-benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

-

Filo. (n.d.). What are the products (A) and (B) of the following reaction?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of saligenin analogues of phenylpropanolamines. Retrieved from [Link]

Sources

- 1. This compound - CAS:31825-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H14O2 | CID 9898990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 31825-29-3 | GBA82529 [biosynth.com]

- 5. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-ISOPROPYL-4-METHOXYBENZOALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 13. Perkin reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. jk-sci.com [jk-sci.com]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. community.wvu.edu [community.wvu.edu]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. magritek.com [magritek.com]

- 24. homework.study.com [homework.study.com]

Quantum Chemical Calculations of 3-Isopropyl-4-methoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and properties of 3-isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols for performing and interpreting these calculations. By leveraging Density Functional Theory (DFT), we can derive critical molecular descriptors that inform our understanding of the molecule's reactivity, stability, and potential as a pharmacophore. This guide emphasizes the causality behind methodological choices, ensuring a robust and scientifically sound computational analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an aromatic aldehyde, a class of compounds known for their diverse biological activities. Benzaldehyde derivatives are integral to the synthesis of a wide range of pharmaceuticals and are recognized for their potential as inhibitors of various enzymes.[1][2] For instance, this compound has been identified as a potential aromatase inhibitor, an enzyme crucial in estrogen synthesis, making it a person of interest in the development of therapies for hormone-dependent cancers.[3] Furthermore, the structural motifs present in this molecule are found in compounds investigated for a variety of therapeutic applications, including antimicrobial and hemoglobin modulating activities.[4]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound at the subatomic level.[2] These in silico methods allow us to predict a range of molecular descriptors, such as optimized geometry, electronic distribution, and frontier molecular orbital energies, which are fundamental to a molecule's chemical behavior and its interactions with biological targets.[5] This guide will detail the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to characterize this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the this compound molecule.[6] Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for computational chemistry.[6]

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules such as aromatic aldehydes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated reliable performance in predicting molecular geometries and electronic properties.[2][7] The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electronic structure for a wide range of organic molecules. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[8][9]

Molecular Structure Generation and Initial Optimization

The first step is to generate the 3D structure of this compound. This can be accomplished using molecular building software such as GaussView.[9]

Experimental Protocol 1: Molecule Building in GaussView

-

Open GaussView: Launch the GaussView application.

-

Select Ring Fragment: Click on the "Ring Fragment" tool and select a benzene ring.

-

Add Functional Groups:

-

Use the "Element Fragment" tool to add an aldehyde group (-CHO) to one of the carbon atoms of the benzene ring.

-

Add a methoxy group (-OCH3) to the carbon atom at position 4 relative to the aldehyde group.

-

Add an isopropyl group (-CH(CH3)2) to the carbon atom at position 3.

-

-

Clean Geometry: Use the "Clean Geometry" function to perform a preliminary optimization of the bond lengths and angles based on standard values.

-

Save the Initial Structure: Save the generated molecule as a Gaussian input file (.gjf or .com).

Geometry Optimization and Frequency Analysis

The initial structure is a rough approximation. To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization calculation is performed. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum and to obtain vibrational frequencies.

Experimental Protocol 2: Geometry Optimization and Frequency Calculation in Gaussian

-

Prepare the Gaussian Input File: Open the saved input file in a text editor. The file should contain the coordinates of the atoms. The "route section" (the line starting with #) should be set up as follows:

-

Submit the Calculation: Run the calculation using the Gaussian software.

-

Analyze the Output:

-

Optimization Convergence: Check the output file for the message "Optimization completed."

-

Vibrational Frequencies: In the frequency analysis section, ensure that there are no imaginary frequencies. The presence of imaginary frequencies indicates that the structure is a transition state, not a minimum.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. [10]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack.

Diagram 1: Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical calculation and analysis of this compound.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data that can be used to understand the properties of this compound.

Key Quantum Chemical Descriptors

The following table summarizes the key quantum chemical descriptors that can be obtained and their relevance in drug development.

| Descriptor | Definition | Relevance in Drug Development |

| Total Energy (Etotal) | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different conformers. |

| HOMO Energy (EHOMO) | The energy of the highest occupied molecular orbital. | Relates to the molecule's ionization potential and electron-donating ability. A higher HOMO energy suggests a better electron donor. [11] |

| LUMO Energy (ELUMO) | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's electron affinity and electron-accepting ability. A lower LUMO energy suggests a better electron acceptor. [11] |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap indicates higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. [12] |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and can help identify reactive sites. |

Interpreting the Results for Drug Design

The calculated quantum chemical descriptors can be used to inform various aspects of the drug design and development process:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated descriptors can be used as independent variables in QSAR models to correlate the chemical structure of a series of compounds with their biological activity. [13][14]This allows for the prediction of the activity of novel compounds and the optimization of lead structures.

-

Reactivity and Metabolism Prediction: The HOMO-LUMO gap and MEP maps can help predict the sites of metabolic attack and the overall reactivity of the molecule. This information is crucial for assessing the potential toxicity and pharmacokinetic profile of a drug candidate.

-

Ligand-Receptor Interactions: The electronic properties of the molecule, such as the electrostatic potential and frontier orbital energies, govern its non-covalent interactions with the active site of a biological target. Understanding these properties can guide the design of molecules with improved binding affinity and selectivity.

Diagram 2: HOMO-LUMO Interaction

Caption: A schematic representation of the frontier molecular orbital interactions between a drug molecule and its biological target.

Conclusion

Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the modern drug development professional. By applying the protocols outlined in this guide to this compound, researchers can gain a deep understanding of its electronic structure and reactivity. This knowledge is paramount for making informed decisions in the design and optimization of novel therapeutic agents, ultimately accelerating the drug discovery process. The self-validating nature of the described protocols, grounded in established theoretical principles and supported by a wealth of scientific literature, ensures the trustworthiness and reliability of the obtained results.

References

-

Gaussian, Inc. (2024). Gaussian 16 Home Page. Gaussian.com. Retrieved from [Link]

-

Semichem, Inc. (2024). GaussView 6. Semichem.com. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9898990, this compound. Retrieved from [Link].

- Safi, Z. S., & Wazzan, N. A. (2022). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science, 34(1), 101683.

-

Pogorelov, T. V. (2013). Quantum Chemistry with Gaussian using GaussView. University of Illinois. Retrieved from [Link]

- Royal Society of Chemistry. (2020).

-

Pogorelov, T. V., & Hallock, M. (2011). Quantum Chemistry with Gaussian: A Very Brief Introduction (Part 2). University of Illinois. Retrieved from [Link]

-

Journal of Chemical Physics and Radiation. (n.d.). Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach. JOCPR. Retrieved from [Link]

-

Elixir International Journal. (n.d.). A study on vibrational spectra of 3,4-dichlorobenzaldehyde and 4-methoxy-3-methyl benzaldehyde by DFT method. Elixir International Journal. Retrieved from [Link]

- ACS Publications. (2023). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.

-

YouTube. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

- ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics.

- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. BenchChem.

- Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

Tomberg, A. (n.d.). Gaussian 09W Tutorial. McGill University. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Study of the synthesis reactivity of flavonol derivatives using quantum calculation methods. Chemical Review and Letters. Retrieved from [Link]

-

Subotnik Group. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. Subotnik Group. Retrieved from [Link]

- AIMS Press. (2022).

-

YouTube. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemistry in QSAR: quantum chemical descriptors: use, benefits and drawbacks. ResearchGate. Retrieved from [Link]

- ResearchGate. (2016). Exploring the role of quantum chemical descriptors in modeling acute toxicity of diverse chemicals to Daphnia magna.

- ResearchGate. (2009). Quantum-Chemical Descriptors in QSAR.

- ResearchGate. (2006). QSAR models based on quantum topological molecular similarity.

- Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. elixirpublishers.com [elixirpublishers.com]

- 3. Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives - Journal of King Saud University - Science [jksus.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 9. youtube.com [youtube.com]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantum-Chemical Descriptors in QSAR/QSPR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isopropyl-4-methoxybenzaldehyde (CAS: 31825-29-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established chemical principles.

Chemical Identity and Molecular Structure